molecular formula C17H20N4O3 B2681941 1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide CAS No. 2034579-03-6

1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2681941
CAS No.: 2034579-03-6
M. Wt: 328.372
InChI Key: WZXNPVMEZQPKTA-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired stereochemistry and functional group compatibility. Common synthetic routes may include:

    Cyclization reactions: to form the dihydropyridine ring.

    Substitution reactions: to introduce the pyrazin-2-yloxy group.

    Amidation reactions: to attach the carboxamide moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Catalytic processes: to enhance reaction efficiency.

    Purification techniques: such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the dihydropyridine ring to a pyridine ring.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups on the pyrazin-2-yloxy moiety.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyridine derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic agent for conditions such as hypertension or cancer.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of key enzymes.

    Receptor modulation: Interacting with cellular receptors to alter signaling pathways.

    DNA/RNA interaction: Binding to nucleic acids to affect gene expression.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

    Nicardipine: Similar in structure and function, used to treat high blood pressure.

Uniqueness

1-methyl-2-oxo-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)-1,2-dihydropyridine-3-carboxamide may have unique properties such as enhanced selectivity for certain biological targets or improved pharmacokinetic profiles compared to its analogs.

Properties

IUPAC Name

1-methyl-2-oxo-N-(4-pyrazin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-21-10-2-3-14(17(21)23)16(22)20-12-4-6-13(7-5-12)24-15-11-18-8-9-19-15/h2-3,8-13H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXNPVMEZQPKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NC2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.